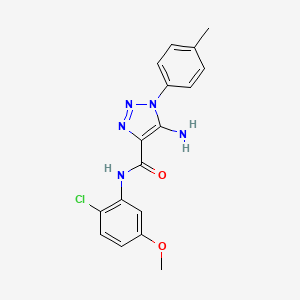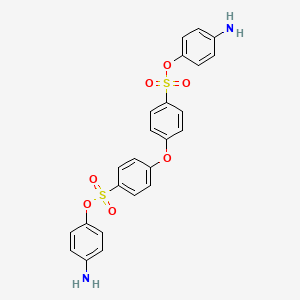
2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one
Übersicht
Beschreibung
2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one, also known as ABT-202, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of thiazolone derivatives and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of 2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one involves the inhibition of specific enzymes and proteins that are involved in the pathogenesis of various diseases. For example, it has been found to inhibit the activity of cyclin-dependent kinase 9 (CDK9), which plays a critical role in the transcription of genes involved in cancer progression. 2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one has also been shown to inhibit the activity of the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one has been found to exhibit several biochemical and physiological effects in vitro and in vivo. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of pro-inflammatory cytokines in immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one is its high potency and selectivity towards specific enzymes and proteins. This allows for more precise targeting of disease pathways and potentially reduces the risk of off-target effects. However, one limitation of 2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one is its relatively low solubility in water, which can make it challenging to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. Another direction is to optimize the synthesis and formulation of 2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. It has been found to exhibit potent inhibitory activity against several key enzymes and proteins involved in these diseases.
Eigenschaften
IUPAC Name |
(5Z)-2-(4-acetylpiperazin-1-yl)-5-benzylidene-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12(20)18-7-9-19(10-8-18)16-17-15(21)14(22-16)11-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESLHGOIJGHNHG-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2-(4-acetylpiperazin-1-yl)-5-benzylidene-1,3-thiazol-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-methoxy-2-methylphenyl){1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4674887.png)
![5-methyl-N'-(3-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3-thiophenecarbohydrazide](/img/structure/B4674889.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4674893.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B4674897.png)
![5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4674903.png)

![2-[(4-methylbenzyl)thio]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4674911.png)
![2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4674920.png)


![2-[4-(3,4-diethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4674952.png)
![ethyl 5-(aminocarbonyl)-2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4674956.png)
